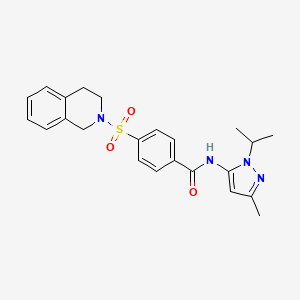

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

Descripción

4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic small molecule characterized by three key structural elements:

- 3,4-Dihydroisoquinoline core: A bicyclic aromatic system often associated with bioactivity in kinase inhibitors or receptor modulators.

- 1-Isopropyl-3-methylpyrazole substituent: A sterically demanding heterocycle that may improve metabolic stability and target selectivity.

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-16(2)27-22(14-17(3)25-27)24-23(28)19-8-10-21(11-9-19)31(29,30)26-13-12-18-6-4-5-7-20(18)15-26/h4-11,14,16H,12-13,15H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYHLYBHDWHVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves several key steps:

Formation of the Isoquinoline Moiety: : The synthesis often begins with the preparation of the dihydroisoquinoline segment. This can be achieved through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde in acidic conditions to form a tetrahydroisoquinoline intermediate.

Sulfonylation: : The dihydroisoquinoline intermediate can then undergo sulfonylation using sulfonyl chlorides in the presence of a base, forming the sulfonamide link.

Pyrazole Introduction: : The next step involves the introduction of the pyrazole moiety. This can be achieved by reacting the appropriate hydrazine with an α,β-unsaturated ketone under acidic conditions to form the pyrazole ring.

Amidation: : The final step includes the amidation reaction where the sulfonylated dihydroisoquinoline and the pyrazole derivative are coupled with a benzoyl chloride in the presence of a base to form the final benzamide compound.

Industrial Production Methods

In industrial settings, these synthetic routes are optimized for scale-up, ensuring high yield and purity. The use of automated systems and continuous flow reactors can streamline the production process, minimizing the time and resources required.

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Oxidation: : It can be oxidized under controlled conditions to modify its electronic properties or introduce functional groups.

Reduction: : Reduction reactions can be performed to modify the dihydroisoquinoline moiety.

Substitution: : The benzamide and sulfonyl groups can undergo electrophilic or nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: : Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to different dihydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

The compound has shown promise in various biological assays, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant inhibition of cell proliferation in various cancer cell lines, including:

- A431 (Human Epidermoid Carcinoma)

- A549 (Non-Small Cell Lung Cancer)

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating cytokine production:

- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7).

Key Pathways Affected

The compound inhibits signaling pathways involved in inflammation, including:

- NF-kB pathway

- MAPK pathway

Case Studies

A comprehensive study synthesized several derivatives of benzamide compounds, including the target compound. The findings indicated:

- Efficacy : The target compound exhibited superior anticancer activity compared to other derivatives tested.

- ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies suggest favorable pharmacokinetic properties.

Data Summary

| Biological Activity | Observations |

|---|---|

| Cell Proliferation Inhibition | Significant inhibition in A431 and A549 cell lines |

| Apoptosis Induction | Increased caspase activity; flow cytometry results confirm apoptosis |

| Cell Cycle Arrest | G0/G1 phase arrest observed |

| Migration Inhibition | Reduced migration in scratch assays |

| Cytokine Modulation | Decreased IL-6 and TNF-α levels in RAW264.7 cells |

Mecanismo De Acción

The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism of action can involve:

Binding to Enzymes or Receptors: : It may function as an inhibitor or activator, depending on its interaction with specific proteins.

Pathway Modulation: : It can affect signaling pathways by altering the activity of key enzymes or receptors involved in these pathways.

Comparación Con Compuestos Similares

Key Observations:

- Common Core: All compounds share the 3,4-dihydroisoquinoline-benzamide scaffold, suggesting a conserved pharmacophore for target engagement.

- Linker Diversity: The target compound’s sulfonyl bridge contrasts with hydroxypropylamine, oxetane-amino, or ether-based linkers in analogs.

- Substituent Variability : The 1-isopropyl-3-methylpyrazole group in the target compound introduces steric bulk compared to smaller substituents (e.g., oxetane, tetrahydrofuran), which could impact membrane permeability or metabolic stability.

Unique Aspect of the Target Compound:

Physicochemical and Inferred Bioactive Properties

Actividad Biológica

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure combines elements that may interact with various biological targets, leading to diverse therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 396.55 g/mol. The presence of the sulfonyl group and the dihydroisoquinoline moiety are significant for its biological activity. The structural components can be summarized as follows:

| Component | Description |

|---|---|

| Dihydroisoquinoline | A bicyclic structure known for various biological activities including antitumor effects. |

| Sulfonyl Group | Enhances solubility and may influence binding affinity to target proteins. |

| Pyrazole Moiety | Often associated with anti-inflammatory and analgesic properties. |

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in various cellular pathways. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors, potentially modulating pathways relevant to cancer and inflammation.

Potential Targets:

- Heat Shock Protein 90 (HSP90) : This protein is crucial for the stability and function of many oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby exerting antitumor effects.

- Aldo-Keto Reductase (AKR) : The compound has shown potential as an inhibitor of AKR1C3, which is involved in steroid metabolism and has implications in hormone-dependent cancers.

Biological Activity Studies

Recent studies have investigated the biological activity of related compounds with similar structural features. For instance:

- In Vitro Studies : Compounds similar to the target molecule have demonstrated significant inhibitory effects on cancer cell lines, indicating potential antitumor activity.

- In Vivo Studies : Animal models treated with related benzamide derivatives have shown reduced tumor growth rates and improved survival outcomes.

Case Studies

Several case studies highlight the effectiveness of benzamide derivatives in clinical settings:

- Study on HSP90 Inhibitors : A series of compounds targeting HSP90 were evaluated for their antitumor efficacy in xenograft models, showing promising results in reducing tumor size and improving survival rates.

- AKR Inhibition : A high-throughput screening identified a compound structurally similar to our target as a potent inhibitor of AKR1C3, demonstrating low nanomolar activity against breast cancer cells.

Comparative Analysis

The following table compares the biological activities and structural characteristics of selected related compounds:

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reagents/catalysts are required?

The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates like the sulfonyl chloride derivative of 3,4-dihydroisoquinoline and the pyrazole-5-amine. Key steps include:

- Sulfonylation : Reacting the dihydroisoquinoline sulfonyl chloride with the benzamide precursor under basic conditions (e.g., pyridine or triethylamine) .

- Amide coupling : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to form the final benzamide bond .

- Purification : Column chromatography or recrystallization in solvents like dichloromethane/methanol mixtures to isolate the product .

Table 1 : Key Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | Pyridine, THF | THF | 0–25°C | 60–75 |

| Amide coupling | EDCI, DMAP | DMF | 25–40°C | 50–65 |

Q. How is this compound characterized for structural confirmation and purity?

- Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide and benzamide linkages; IR for carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) groups .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 495.18) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related sulfonamide-benzamide hybrids exhibit:

- Enzyme inhibition : Potency against kinases (IC₅₀: 0.1–10 μM) due to sulfonamide interactions with ATP-binding pockets .

- Anti-inflammatory activity : Suppression of NF-κB pathways in cell models (e.g., RAW 264.7 macrophages) .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DoE)?

- Critical factors : Solvent polarity (DMF vs. THF), stoichiometry of EDCI (1.2–2.0 equiv.), and reaction time (12–48 hrs) .

- Statistical modeling : Central Composite Design (CCD) to identify interactions between variables. For example, increasing EDCI equivalents beyond 1.5 equiv. may not improve yields but could raise impurity levels .

- Case study : A 20% yield increase was achieved by switching from THF to DMF, which stabilizes intermediates via polar aprotic solvation .

Q. How to resolve contradictions in reported biological activity across similar compounds?

- Structural analogs : Compare substituent effects (e.g., fluorobenzo[d]thiazole vs. methylisoxazole) on target binding .

- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Example : A methyl group on the pyrazole moiety enhanced selectivity for PI3Kα over PI3Kγ by 10-fold, explaining discrepancies in earlier studies .

Q. What computational strategies predict this compound’s molecular targets?

- Molecular docking : AutoDock Vina or Schrödinger Glide to simulate binding to kinases (e.g., PDB ID: 4Y0) .

- Pharmacophore modeling : Map sulfonamide oxygen atoms as hydrogen-bond acceptors and the benzamide ring as a hydrophobic feature .

- Validation : Compare docking scores (e.g., Glide score < −8 kcal/mol) with experimental IC₅₀ values to prioritize targets .

Data Contradiction Analysis

- Low yield in scale-up synthesis : Pilot-scale reactions (≥10 g) often show reduced yields due to inefficient mixing or heat dissipation. Solution: Transition to flow chemistry for better control of temperature and reagent mixing .

- Inconsistent IC₅₀ values : Variability in enzyme sources (recombinant vs. native) can alter results. Standardize assays using recombinant proteins with >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.